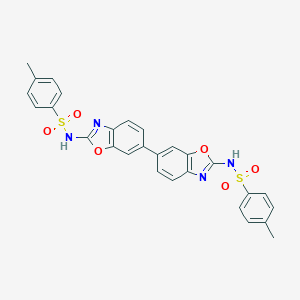![molecular formula C22H31N3O2 B296185 N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B296185.png)
N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide, also known as CPP-109, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the brain. CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of a variety of neurological disorders.
Mécanisme D'action
N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide works by inhibiting the activity of an enzyme called GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide increases the levels of GABA in the brain, which has a calming and inhibitory effect on neuronal activity. This mechanism of action makes N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide a promising candidate for the treatment of a variety of neurological disorders that are characterized by excessive neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide have been extensively studied in animal models and in vitro experiments. N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide has been found to increase the levels of GABA in the brain, which has a calming and inhibitory effect on neuronal activity. This effect has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, as well as reducing seizure activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide for lab experiments is its specificity for GABA transaminase. This allows researchers to selectively target this enzyme without affecting other enzymes or neurotransmitters in the brain. However, the synthesis of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide is a complex process that requires specialized equipment and technical expertise, which can be a limitation for some researchers.
Orientations Futures
There are numerous future directions for research on N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide. Some of the most promising areas of research include the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Additionally, there is a need for further research on the safety and toxicity of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide, as well as its potential interactions with other drugs and neurotransmitters in the brain. Finally, there is a need for clinical trials to evaluate the efficacy of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide in humans for the treatment of addiction, epilepsy, and other neurological disorders.
Méthodes De Synthèse
N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide is synthesized through a series of chemical reactions that involve the coupling of various reagents and the use of specialized equipment. The synthesis process typically involves the use of solvents, catalysts, and other chemicals that must be carefully controlled to ensure the purity and potency of the final product. The synthesis of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide is a complex process that requires a high degree of technical expertise and specialized equipment.
Applications De Recherche Scientifique
N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide has been the subject of numerous scientific studies that have investigated its potential therapeutic applications. Some of the most promising areas of research include the treatment of addiction, epilepsy, and other neurological disorders. N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide has been found to be effective in reducing drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction in humans.
Propriétés
Formule moléculaire |
C22H31N3O2 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
N-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H31N3O2/c26-21(17-8-2-1-3-9-17)23-19-16-18(22(27)25-14-6-7-15-25)10-11-20(19)24-12-4-5-13-24/h10-11,16-17H,1-9,12-15H2,(H,23,26) |
Clé InChI |
FFMPRZQCEHLIFH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCCC3)N4CCCC4 |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCCC3)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)





![3-{7-[2-(diethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B296125.png)

![2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B296127.png)
![3-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B296129.png)
![6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296130.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B296131.png)